SphK1-IN-1

Description

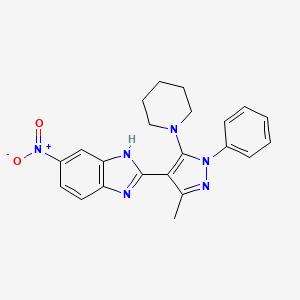

Structure

3D Structure

Properties

Molecular Formula |

C22H22N6O2 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

2-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)-6-nitro-1H-benzimidazole |

InChI |

InChI=1S/C22H22N6O2/c1-15-20(21-23-18-11-10-17(28(29)30)14-19(18)24-21)22(26-12-6-3-7-13-26)27(25-15)16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3,(H,23,24) |

InChI Key |

YWQUKVQPOFLUDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N4CCCCC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

SphK1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinase 1 (SphK1) is a critical enzyme in cellular signaling, catalyzing the phosphorylation of sphingosine to produce the bioactive lipid messenger sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis is implicated in a myriad of cellular processes, including proliferation, survival, migration, and inflammation, and its dysregulation is a hallmark of numerous pathologies, particularly cancer. SphK1-IN-1 is a small molecule inhibitor of SphK1 that has emerged as a valuable tool for investigating the physiological and pathological roles of this kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to SphK1 and its Signaling Pathway

Sphingosine kinase 1 (SphK1) is a lipid kinase that phosphorylates the pro-apoptotic sphingolipid, sphingosine, to generate the pro-survival lipid, sphingosine-1-phosphate (S1P). This enzymatic conversion is a pivotal control point in the "sphingolipid rheostat," a concept that posits the balance between ceramide, sphingosine, and S1P levels dictates cell fate. Elevated SphK1 activity is frequently observed in various cancers and is associated with tumor progression, metastasis, and resistance to therapy.

S1P exerts its biological effects through two primary mechanisms: intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1-5 (S1PR1-5). Activation of these receptors initiates a cascade of downstream signaling events that modulate a wide range of cellular functions. Key signaling pathways influenced by SphK1/S1P include the PI3K/Akt, Ras/ERK, STAT3, and NF-κB pathways, all of which are central to cell growth, proliferation, and survival.

This compound: A Potent Inhibitor of SphK1

This compound (also known as compound 48) is a pyrazolylbenzimidazole-based compound identified as a potent inhibitor of SphK1. Its primary mechanism of action is the direct inhibition of the ATPase activity of SphK1, thereby preventing the phosphorylation of sphingosine to S1P.

Quantitative Data

The inhibitory potency of this compound against SphK1 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known SphK1 inhibitors.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| This compound (Compound 48) | SphK1 | ATPase Assay | IC50: 4.02 μM | --INVALID-LINK-- |

| PF-543 | SphK1 | Kinase Assay | Ki: 3.6 nM | --INVALID-LINK-- |

| SKI-II | SphK1/SphK2 | Kinase Assay | IC50: 0.5 μM (SphK1) | --INVALID-LINK-- |

| Amgen-23 | SphK1 | Kinase Assay | IC50: 20 nM | --INVALID-LINK-- |

Mechanism of Action of this compound

By inhibiting SphK1, this compound effectively reduces the intracellular and extracellular levels of S1P. This reduction in S1P leads to the attenuation of downstream signaling pathways that are dependent on S1P and its receptors. The primary consequences of SphK1 inhibition by this compound are the induction of apoptosis and the suppression of cell proliferation, migration, and invasion.

Downstream Signaling Pathways Affected by SphK1 Inhibition

The inhibition of SphK1 by compounds like this compound has been shown to impact several critical signaling cascades:

-

PI3K/Akt/NF-κB Pathway: The SphK1/S1P axis is a known activator of the PI3K/Akt pathway, which in turn can activate the transcription factor NF-κB. NF-κB promotes the expression of anti-apoptotic genes. Inhibition of SphK1 leads to the downregulation of this pathway, thereby promoting apoptosis.

-

ERK Pathway: The Ras/ERK pathway is another key signaling cascade involved in cell proliferation and survival that can be activated by S1P receptor signaling. SphK1 inhibition can lead to decreased ERK phosphorylation and subsequent inhibition of cell growth.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and angiogenesis. The SphK1/S1P axis can activate STAT3, and its inhibition can lead to reduced STAT3 phosphorylation and activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of SphK1 inhibitors like this compound.

In Vitro SphK1 Inhibition Assay (ATPase Assay)

This protocol is a representative method for determining the IC50 value of a SphK1 inhibitor by measuring the reduction in ATP hydrolysis.

Materials:

-

Recombinant human SphK1 enzyme

-

Sphingosine (substrate)

-

ATP (co-substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 μL of the diluted inhibitor to each well. For control wells, add 2 μL of DMSO.

-

Add 23 μL of a solution containing recombinant SphK1 enzyme and sphingosine in assay buffer to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 25 μL of ATP solution in assay buffer to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by adding 20 μL of the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Quenching Assay for Inhibitor Binding

This assay can be used to confirm the binding of an inhibitor to SphK1 by measuring the quenching of intrinsic tryptophan fluorescence.

Materials:

-

Recombinant human SphK1 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

This compound (or other test inhibitors)

-

Fluorometer

Procedure:

-

Dilute the SphK1 enzyme in the assay buffer to a final concentration of 1-2 μM.

-

Place the enzyme solution in a quartz cuvette.

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan) and record the emission spectrum from 300 to 400 nm.

-

Add increasing concentrations of this compound to the cuvette, mixing thoroughly after each addition.

-

After each addition, record the fluorescence emission spectrum.

-

The decrease in fluorescence intensity at the emission maximum (around 340 nm) is indicative of inhibitor binding.

-

The binding affinity (Kd) can be calculated by fitting the fluorescence quenching data to a suitable binding isotherm equation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 24, 48, or 72 hours.

-

After the treatment period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways

Caption: The SphK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the characterization of this compound's activity.

Logical Relationship of this compound Action

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is a valuable chemical probe for the study of SphK1 biology. Its ability to potently inhibit SphK1 and consequently modulate critical downstream signaling pathways underscores the therapeutic potential of targeting this kinase in diseases such as cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations and for professionals in the field of drug development seeking to understand the intricacies of SphK1 inhibition. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial in translating the promise of SphK1 inhibition into clinical applications.

SphK1-IN-1: A Technical Guide to a Novel Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P).[1][2] The SphK1/S1P signaling axis is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, migration, and angiogenesis.[2][3] Dysregulation of SphK1 activity is frequently observed in various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of SphK1-IN-1, a notable inhibitor of SphK1, alongside a comparative analysis with other well-characterized SphK1 inhibitors.

Mechanism of Action

SphK1 inhibitors act by blocking the enzyme's catalytic activity, thereby reducing the production of S1P.[2] This leads to a decrease in S1P-mediated signaling through its G protein-coupled receptors (S1PRs) and an increase in the levels of pro-apoptotic sphingolipids like sphingosine and ceramide.[3] This modulation of the "sphingolipid rheostat" can induce cancer cell apoptosis and inhibit tumor growth.[4] SphK1 inhibitors are typically competitive with the substrate, sphingosine.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other representative SphK1 inhibitors.

Table 1: In Vitro Potency of SphK1 Inhibitors

| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |

| This compound (compound 48) | SphK1 ATPase | Not Specified | 4.02 μM | Not Reported | Not Reported | [6] |

| SKI-I (BML-258) | SphK1 | Not Specified | ~2-5 µM (in cell lysates) | Not Reported | Selective for SphK1 over SphK2 | [4] |

| Amidine-based Inhibitor 1a | SphK1 | Scintillation Proximity Assay | Not Reported | 0.1 µM | >100-fold vs. 1b | [7] |

Table 2: Cellular Activity of SphK1 Inhibitors

| Compound | Cell Line(s) | Effect | Concentration | Reference |

| SKI-I (BML-258) | U937, Jurkat T cells | Decreased cell growth, induced apoptosis | 5 µM | [4] |

| Amidine-based Inhibitor 1a | U937, Jurkat T, SKOV3 cells | Decreased cellular S1P levels | 0.3 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

SphK1 Enzymatic Assay (Radiometric)

This protocol is a common method for determining the enzymatic activity of SphK1 and the potency of its inhibitors.

Materials:

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled co-substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., 1-butanol/acetic acid/water)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of recombinant SphK1, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrates: D-erythro-sphingosine and [γ-³²P]ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding an acidic solution (e.g., HCl).

-

Extract the lipids using an organic solvent mixture (e.g., chloroform/methanol).

-

Spot the extracted lipids onto a TLC plate and separate them using the developing solvent.

-

Visualize the radiolabeled S1P product by autoradiography.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter to determine the amount of S1P produced.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based S1P Measurement

This protocol allows for the assessment of an inhibitor's ability to reduce intracellular S1P levels.

Materials:

-

Cultured cells (e.g., U937, Jurkat T cells)

-

Cell culture medium and supplements

-

Inhibitor compound (e.g., this compound)

-

Internal standard (e.g., C17-S1P)

-

Methanol

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat the cells with the inhibitor compound at various concentrations for a specified duration.

-

Harvest the cells and add an internal standard.

-

Extract the lipids using methanol.

-

Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous S1P relative to the internal standard.

-

Compare the S1P levels in treated cells to those in vehicle-treated control cells to determine the effect of the inhibitor.

Visualizations

SphK1 Signaling Pathway

Caption: The SphK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: SphK1 Inhibition Assay

Caption: Workflow for a radiometric SphK1 inhibition assay.

Logical Relationship: The Sphingolipid Rheostat

Caption: The sphingolipid rheostat and the impact of SphK1 inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of SphK1 in health and disease. Its ability to inhibit SphK1 activity provides a means to modulate the critical SphK1/S1P signaling pathway. This guide has provided a comprehensive overview of the technical details surrounding this compound and related inhibitors, offering a foundation for researchers and drug development professionals to design and interpret experiments aimed at this important therapeutic target. Further characterization of the selectivity, pharmacokinetic, and pharmacodynamic properties of this compound will be essential for its potential development as a therapeutic agent.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]

- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

SphK1-IN-1 for cancer research

An In-depth Technical Guide to Sphingosine Kinase 1 (SphK1) Inhibition in Cancer Research

Introduction

Sphingosine kinase 1 (SphK1) is a critical lipid kinase that has emerged as a significant target in cancer therapy. It catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule with pro-survival and pro-proliferative functions.[1][2] This conversion is a key regulatory point in the "sphingolipid rheostat," a concept where the intracellular balance between ceramide/sphingosine (promoting apoptosis) and S1P (promoting survival) dictates cell fate.[3][4] In numerous cancers, SphK1 is overexpressed, leading to an imbalance that favors tumor growth, angiogenesis, metastasis, and resistance to therapy.[3][5][6]

This guide focuses on the use of potent and selective inhibitors of SphK1 in cancer research. While the specific compound "SphK1-IN-1" is not extensively documented under this exact name in the reviewed literature, this guide will utilize data from well-characterized and highly potent SphK1 inhibitors, such as PF-543 , to serve as a representative model for a compound of this class. PF-543 is noted as one of the most potent and selective SphK1 inhibitors identified to date.[1] This document will provide a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways for researchers, scientists, and drug development professionals.

Mechanism of Action

SphK1 inhibitors act by competitively binding to the sphingosine-binding site of the enzyme, thereby preventing the phosphorylation of sphingosine to S1P.[1] This direct inhibition leads to two primary anti-cancer effects:

-

Depletion of S1P: A reduction in intracellular and extracellular S1P levels disrupts the pro-survival signaling cascades that are often hyperactive in cancer cells. S1P signals through a family of G protein-coupled receptors (S1PRs) on the cell surface and also has intracellular targets.[7][8] This disruption can inhibit pathways such as PI3K/Akt, ERK, and NF-κB, which are crucial for cell proliferation, survival, and migration.[1][5][9]

-

Accumulation of Pro-Apoptotic Lipids: The block in the pathway causes an accumulation of sphingosine and its metabolic precursor, ceramide.[1][4] Both ceramide and sphingosine are well-established as anti-growth and pro-apoptotic signaling molecules.[2][3] The resulting shift in the sphingolipid rheostat towards ceramide and sphingosine helps to induce apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Inhibitor Potency

The efficacy of SphK1 inhibitors is typically quantified by their Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values. Lower values indicate higher potency. The following tables summarize reported potency data for several key SphK1 inhibitors.

Table 1: Inhibitor Ki Values against SphK1 and SphK2

| Inhibitor | SphK1 Ki | SphK2 Ki | Selectivity (SphK2/SphK1) | Reference |

| PF-543 | 4.3 nM | >10,000 nM | >2325-fold | [10] |

| Compound 1a | 0.1 µM | 1.5 µM | 15-fold | [11] |

| SK1-I | 10 µM | - | - | [10] |

| VPC96091 | 0.10 µM | 1.50 µM | 15-fold | [10] |

| Compound 11 | 0.32 µM | 8 µM | 25-fold | [11] |

| Compound 28 | 0.3 µM | 6 µM | 20-fold | [10] |

Table 2: Inhibitor IC50 Values in Cellular Assays

| Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |

| FTY720 (Fingolimod) | SW13 (Adrenocortical) | Cell Viability (MTT) | 6.09 µM (48h) | [6] |

| FTY720 (Fingolimod) | H295R (Adrenocortical) | Cell Viability (MTT) | 5.18 µM (48h) | [6] |

| Compound 82 | - | SphK1 Enzyme Activity | 0.02 µM | [11] |

Signaling Pathways Modulated by SphK1

SphK1 and its product S1P are integrated into a complex network of signaling pathways that are fundamental to carcinogenesis. Upon activation by growth factors (e.g., EGF, PDGF) or cytokines (e.g., TNF-α), SphK1 translocates to the plasma membrane where it generates S1P.[3][12] S1P can then be exported to act on cell surface S1P receptors (S1PRs) in an autocrine or paracrine fashion, or it can act on intracellular targets. This signaling cascade activates multiple downstream effectors that drive cancer progression.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating the efficacy of SphK1 inhibitors. Below are methodologies for key experiments.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with an inhibitor.[13]

-

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

SphK1 inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[13]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the SphK1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations (including a vehicle-only control).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

-

Reagent Addition (MTT): Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

-

Solubilization (MTT): Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., SphK1, Akt, p-Akt, ERK, p-ERK) after inhibitor treatment.

-

Materials:

-

6-well plates

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SphK1, anti-p-Akt (Ser473), anti-Akt)[9][15]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Cell Culture and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with the SphK1 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[15]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SphK1 inhibitor in an animal model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cells (e.g., 1-5 x 10^6 cells per injection)

-

Sterile PBS or appropriate vehicle for cell suspension

-

SphK1 inhibitor formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

-

Protocol:

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash and resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[18] Keep on ice.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously or orthotopically inject the cell suspension into the flank or relevant organ (e.g., mammary fat pad for breast cancer) of each mouse.[4][19]

-

Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[20]

-

Inhibitor Administration: Administer the SphK1 inhibitor or vehicle to the respective groups according to the planned schedule (e.g., daily).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study (based on tumor size limits or study duration), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).[4]

-

References

- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine Kinase 1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting SphK1 as a New Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Sphingosine kinase 1 is overexpressed and promotes adrenocortical carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Sphingosine Kinase Activity Is Not Required for Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prognostic Impact of Sphingosine Kinase 1 in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. SPHK1 antibody (10670-1-AP) | Proteintech [ptglab.com]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sphingolipid Metabolism and the Role of SphK1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids that have shed their reputation as mere structural components of the cell membrane to emerge as critical signaling molecules. The balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant of cell fate. Sphingosine kinase 1 (SphK1), the enzyme responsible for phosphorylating sphingosine to produce S1P, is a pivotal regulator of this balance. Its overexpression and hyperactivity are implicated in numerous pathologies, including cancer and inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of sphingolipid metabolism, the signaling pathways governed by SphK1, and the utility of chemical probes, with a focus on the inhibitor SphK1-IN-1, to dissect and modulate this critical axis. Detailed experimental protocols and quantitative data are provided to aid researchers in the practical study of SphK1.

The Core of Sphingolipid Metabolism

Sphingolipid metabolism is a complex, interconnected network of enzymatic pathways. The central hub of this network involves three key bioactive lipids: ceramide, sphingosine, and S1P.

-

Ceramide (Cer): Often considered a pro-apoptotic and anti-proliferative lipid, ceramide can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin, or the salvage pathway.

-

Sphingosine (Sph): Ceramidases hydrolyze ceramide to produce sphingosine, which stands at a critical metabolic crossroads.

-

Sphingosine-1-Phosphate (S1P): Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[1] This action is the committed step in generating a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[2] The balance between ceramide/sphingosine and S1P levels is tightly controlled, and its dysregulation is a hallmark of various diseases.

SphK1 is a key enzyme in this pathway, catalyzing the ATP-dependent phosphorylation of sphingosine.[3] It is primarily a cytosolic enzyme that translocates to the plasma membrane upon activation by various stimuli, such as growth factors and cytokines.[1] This translocation is crucial for its function, bringing the enzyme in proximity to its substrate, sphingosine.

SphK1 Signaling Pathways

The S1P generated by SphK1 can exert its effects through two primary mechanisms: intracellularly as a second messenger or, more commonly, by being exported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[2] This "inside-out" signaling triggers a cascade of downstream pathways.

-

S1P Receptor Activation: Each S1P receptor subtype couples to different G proteins (Gᵢ, Gᵩ, G₁₂/₁₃), leading to the activation of diverse signaling cascades, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

Ras/ERK Pathway: Regulates cell growth, differentiation, and survival.[3]

-

PLC/Ca²⁺ Pathway: Influences cellular calcium mobilization.

-

Rho/ROCK Pathway: Controls cell shape, motility, and contraction.

-

The activation of these pathways collectively contributes to the pro-tumorigenic and pro-inflammatory roles of SphK1.

References

- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]

- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective Sphingosine Kinase 1 Inhibition in Apoptosis: A Technical Guide

Introduction

Sphingosine kinase 1 (SphK1) is a critical enzyme in cellular signaling, playing a pivotal role in the regulation of the sphingolipid rheostat. This rheostat determines the balance between pro-apoptotic ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2] By catalyzing the phosphorylation of sphingosine to S1P, SphK1 promotes cell proliferation, survival, and migration, while inhibiting programmed cell death, or apoptosis.[1][2] Overexpression of SphK1 is a hallmark of various cancers and is associated with tumor progression and resistance to chemotherapy.[3][4][5] Consequently, SphK1 has emerged as a promising therapeutic target for cancer treatment.

This technical guide provides an in-depth overview of the role of selective SphK1 inhibition in the induction of apoptosis. Due to the limited publicly available data on a specific inhibitor designated "SphK1-IN-1," this document will focus on the potent and highly selective SphK1 inhibitor, PF-543 , as a representative compound to illustrate the core principles and methodologies.[6][7] PF-543 is a reversible and sphingosine-competitive inhibitor with high affinity for SphK1, making it an excellent tool for studying the downstream effects of SphK1 inhibition.[6][7]

Mechanism of Action: Shifting the Sphingolipid Rheostat Towards Apoptosis

The primary mechanism by which SphK1 inhibition induces apoptosis is by altering the intracellular concentrations of key sphingolipid metabolites. Inhibition of SphK1 by compounds like PF-543 leads to a decrease in the levels of the pro-survival molecule S1P and a concurrent accumulation of the pro-apoptotic lipid sphingosine.[6][8] This shift in the sphingolipid balance disrupts the pro-survival signaling cascades normally maintained by S1P and activates the intrinsic apoptotic pathway.

Key Signaling Pathways Implicated in SphK1-Mediated Apoptosis

Inhibition of SphK1 has been shown to modulate several signaling pathways that are crucial for cell survival and proliferation. The reduction in S1P levels upon treatment with inhibitors like PF-543 can lead to the downregulation of pro-survival pathways and the activation of pro-apoptotic cascades.

One of the key pathways affected is the PI3K/Akt/NF-κB signaling cascade.[3][5] SphK1-generated S1P can activate Akt, which in turn promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating the transcription factor NF-κB. Inhibition of SphK1 disrupts this pathway, leading to decreased Akt and NF-κB activity and subsequent induction of apoptosis.[3][5]

Furthermore, the SPHK1/S1PR1/STAT3 pathway has been identified as a critical axis in promoting cancer cell survival and resistance to apoptosis.[9][10] Inhibition of SphK1 with PF-543 can downregulate the activity of STAT3, a transcription factor that upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[9][10]

Quantitative Data on the Effects of PF-543

The following tables summarize the quantitative data on the inhibitory activity of PF-543 and its effects on apoptosis and cellular sphingolipid levels.

| Parameter | Value | Assay System | Reference |

| IC50 | 2.0 nM | Recombinant Human SphK1 | [7] |

| Ki | 3.6 nM | Recombinant Human SphK1 | [6][7] |

| IC50 | 26.7 nM | S1P formation in human whole blood | [6] |

| IC50 | 1.0 nM | C17-S1P formation in 1483 cells | [6] |

| EC50 | 8.4 nM | Intracellular S1P depletion in 1483 cells | [6] |

| Cell Line | Treatment | Effect | Reference |

| Human Pulmonary Artery Smooth Muscle (PASM) cells | 0.1-10 µM PF-543 for 24 hours | Induced caspase-3/7 activity | [6] |

| 1483 Head and Neck Carcinoma cells | 200 nM PF-543 for 1 hour | 10-fold decrease in endogenous S1P, proportional increase in sphingosine | [6] |

| HCT-116, HT-29, DLD-1 Colorectal Cancer cells | 10 µM PF-543 | Induced necrosis | [11] |

| A549 Lung Cancer cells | 5 and 10 µM PF-543 derivatives | Increased Annexin-V positive cells, increased mitochondrial membrane potential | [12] |

| HCT116-TR (TRAIL-resistant) cells | 10 µM PF-543 + 50 ng/ml TRAIL for 24 hours | Significantly enhanced TRAIL-induced apoptosis | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the role of SphK1 inhibitors in apoptosis. Below are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

PF-543 or other SphK1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PF-543 for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with PF-543 for the desired time and concentration.

-

Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[14]

-

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

SphK1-IN-1 Signaling Pathway: A Technical Guide for Researchers

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sphingosine Kinase 1 (SphK1) signaling pathway, with a specific focus on the implications of its inhibition by SphK1-IN-1 and other related small molecules. SphK1 is a critical enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a multitude of cellular processes. Dysregulation of the SphK1/S1P axis has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.

The Core of the Pathway: SphK1 and S1P

Sphingosine Kinase 1 (SphK1) is a conserved lipid kinase that acts as a pivotal regulator of the "sphingolipid rheostat," the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival lipid S1P. SphK1 is typically found in the cytoplasm and translocates to the plasma membrane upon activation by various stimuli, including growth factors, cytokines, and G-protein coupled receptor (GPCR) ligands. This translocation is often dependent on phosphorylation by kinases such as ERK1/2.

Once at the plasma membrane, SphK1 phosphorylates sphingosine to produce S1P. S1P can then act intracellularly on various targets or be exported out of the cell via transporters like ATP-binding cassette (ABC) transporters. Extracellular S1P can then bind to a family of five specific GPCRs, S1PR1-5, initiating "inside-out" signaling that triggers a cascade of downstream events.

The downstream effects of SphK1 activation and S1P signaling are vast and cell-type dependent, but generally promote cell survival, proliferation, migration, and angiogenesis, while inhibiting apoptosis. Key downstream signaling pathways activated by S1P receptors include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

This compound and Other Inhibitors: Modulating the Pathway

Given the oncogenic and pro-inflammatory roles of SphK1, significant effort has been dedicated to developing specific inhibitors. This compound is one such inhibitor, though a vast array of others with varying potencies and specificities have been characterized. These inhibitors typically act by competing with sphingosine for the active site of SphK1. The inhibition of SphK1 leads to a decrease in S1P levels and a potential increase in ceramide and sphingosine, thereby shifting the sphingolipid rheostat towards apoptosis and cell growth arrest.

Quantitative Data on SphK1 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) and other quantitative data for several key SphK1 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.

| Inhibitor Name | Target(s) | IC50 (SphK1) | IC50 (SphK2) | Key Findings & Cell Lines |

| This compound | SphK1 | 58 nM | - | Potent SphK1 inhibitor. |

| PF-543 | SphK1 | 2 nM, 3.6 nM (Ki) | >10 µM | Potent, selective, and reversible sphingosine-competitive inhibitor. Induces apoptosis, necrosis, and autophagy. Effective in whole blood (IC50 = 26.7 nM). |

| SKI-II | SphK1, SphK2 | 78 µM | 45 µM | Orally active. Enhances chemosensitivity in non-small cell lung cancer. Induces proteasomal degradation of SphK1. Decreased viability of NKL and RNK16 cells. |

| SKI-178 | SphK1, SphK2 | - | - | Cytotoxic in cancer cell lines (IC50 ranging from 0.1 to 1.8 µM). Induces apoptosis in a CDK1-dependent manner in human acute myeloid leukemia cell lines. |

| N,N-Dimethylsphingosine (DMS) | SphK | - | - | Inhibited proliferation and invasion of SK-Hep1 and MHCCLM3 hepatocellular carcinoma cells. Suppressed phosphorylation of Akt and NF-κB. |

| FTY720 (Fingolimod) | Sphingosine analogue | - | - | Decreased cell viability in SW13 and H295R adrenocortical carcinoma cells (IC50 of 6.09 µM and 5.18 µM at 48h, respectively). |

| Compound 82 | SphK1, SphK2 | 0.02 µM | 0.10 µM | Decreases S1P and increases ceramide in breast and melanoma cell lines. |

Experimental Protocols for Studying the this compound Pathway

Sphingosine Kinase Activity Assay

This assay measures the enzymatic activity of SphK1 and is essential for determining the potency of inhibitors like this compound.

Principle: The assay quantifies the amount of S1P produced from sphingosine and ATP. This can be achieved through various methods, including radioactive labeling, fluorescent substrates, or luminescence-based ATP depletion assays.

Detailed Protocol (Radiometric Assay):

-

Lysate Preparation: Prepare cell or tissue lysates containing SphK1.

-

Reaction Mixture: For each reaction, incubate 200 µg of lysate with 25 µM D-erythro-sphingosine in a buffer containing 0.1% Triton X-100, 2 mM ATP, and [γ-³²P] ATP.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 20 µL of 1N HCl.

-

Lipid Extraction: Add 800 µL of chloroform/methanol/HCl (100:200:1, v/v), followed by 250 µL each of chloroform and 1M KCl. Centrifuge to separate the phases.

-

TLC Separation: Collect the lower organic phase, dry it, and resuspend the lipid extract in a small volume of chloroform/methanol. Spot the extract onto a silica TLC plate and develop the chromatogram using a solvent system of 1-butanol/acetic acid/water.

-

Detection and Quantification: Visualize the radiolabeled S1

The Effect of SphK1-IN-1 on Sphingosine-1-Phosphate (S1P) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of this pathway is frequently observed in various diseases, most notably in cancer, making SphK1 a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of SphK1 inhibitors, with a focus on a representative potent and selective inhibitor, referred to herein as SphK1-IN-1, on cellular and in vivo S1P levels. This document details the underlying signaling pathways, presents quantitative data on inhibitor efficacy, and provides comprehensive experimental protocols for the assessment of SphK1 activity and S1P quantification.

Note: While this guide refers to "this compound," specific public data for an inhibitor with this exact designation is limited. Therefore, this document utilizes data from well-characterized, potent, and selective SphK1 inhibitors such as PF-543 and various amidine-based compounds as a surrogate to illustrate the principles and expected outcomes of SphK1 inhibition.

Introduction to the SphK1/S1P Signaling Pathway

Sphingosine kinase 1 (SphK1) is a key enzyme that converts sphingosine to sphingosine-1-phosphate (S1P)[1]. This action is a fulcrum in the "sphingolipid rheostat," a concept that describes the balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P[2]. S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5)[1]. This "inside-out" signaling triggers a cascade of downstream pathways that regulate a variety of cellular functions critical for tumorigenesis, including cell proliferation, survival, migration, and angiogenesis[3].

The overexpression of SphK1 has been documented in numerous cancers and is often associated with poor prognosis and resistance to therapy[1]. Consequently, the inhibition of SphK1 presents a promising strategy to decrease S1P levels, thereby shifting the sphingolipid balance towards apoptosis and impeding cancer progression.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor designed to be potent and selective for SphK1 over its isoform, SphK2. These inhibitors are typically competitive with the enzyme's natural substrate, sphingosine[4][5]. By binding to the sphingosine-binding pocket of SphK1, the inhibitor prevents the phosphorylation of endogenous sphingosine, leading to a direct decrease in the intracellular and subsequently extracellular levels of S1P[2][5]. This reduction in S1P disrupts the downstream signaling cascades that promote cell survival and proliferation. Concurrently, the inhibition of SphK1 leads to an accumulation of its substrate, sphingosine, which can be further metabolized to the pro-apoptotic lipid, ceramide, further contributing to the anti-cancer effects of the inhibitor[2].

Quantitative Effects of SphK1 Inhibition on S1P Levels

The efficacy of a SphK1 inhibitor is primarily determined by its ability to reduce S1P levels in both cellular and in vivo models. The following tables summarize the quantitative data on the effects of representative SphK1 inhibitors on S1P levels.

Table 1: In Vitro Efficacy of SphK1 Inhibitors

| Inhibitor | Cell Line | Treatment Conditions | S1P Level Reduction | Sphingosine Level Increase | IC50 / Ki | Reference |

| PF-543 | 1483 (Head and Neck Carcinoma) | 200 nM for 1 hour | 10-fold | Proportional increase | IC50: 2.0 nM, Ki: 3.6 nM | [4][5][6] |

| PF-543 | 1483 (Head and Neck Carcinoma) | Dose-dependent | EC50: 8.4 nM (for S1P depletion) | Concomitant elevation | - | [4] |

| Amidine-based inhibitor (1a) | U937 (Human Leukemia) | 0.3 µM | Significant decrease | Exaggerated accumulation | Ki < 0.2 µM | [2] |

| SK1-I | U937 (Human Leukemia) | 10 µM for 2 hours | 4-fold decrease | - | Ki: 10 µM | [2][7] |

Table 2: In Vivo Efficacy of SphK1 Inhibitors

| Inhibitor | Animal Model | Dosing Regimen | S1P Level Reduction (in blood/plasma) | Reference |

| PF-543 | C57BL/6 J mice | 1 mg/kg, intraperitoneal injection, every other day for 21 days | ~50% reduction in plasma | [8] |

| Amidine-based inhibitor (1a) | Wild-type mice | - | Rapid decrease in blood | [2] |

| SK1-I | Mouse model of breast cancer | - | Decreased serum S1P level | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of SphK1 inhibitors on S1P levels and SphK1 activity.

Measurement of S1P Levels by LC-MS/MS

Objective: To quantify the levels of S1P and sphingosine in biological samples (cell lysates, plasma, serum) following treatment with a SphK1 inhibitor.

Materials:

-

LC-MS/MS system (e.g., Agilent 1260 series HPLC coupled to an Agilent 6530 Q-Tof mass spectrometer)

-

C18 reverse-phase column

-

S1P and sphingosine standards

-

Internal standards (e.g., C17-S1P, d7-S1P)

-

Methanol, Chloroform, HCl, Formic acid, Acetonitrile, Tetrahydrofuran

-

Tris-buffered saline (TBS)

-

Bovine serum albumin (BSA)

Procedure:

-

Sample Preparation (from Plasma/Serum):

-

Dilute 10 µL of plasma or serum with 55 µL of TBS.

-

Add 200 µL of ice-cold methanol containing the internal standard (e.g., 20 nM C17-S1P).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 17,000 x g for 2 minutes.

-

Transfer 150 µL of the supernatant to a new tube for LC-MS/MS analysis.

-

-

Sample Preparation (from Cell Lysates):

-

Harvest and count cells.

-

Lyse cells in an appropriate buffer.

-

Perform protein quantification.

-

Perform a two-step lipid extraction using a chloroform/methanol/HCl mixture.

-

Dry the organic phase and resuspend in methanol for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phases consisting of water/formic acid and acetonitrile/tetrahydrofuran/formic acid.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Monitor the precursor and product ions for S1P, sphingosine, and the internal standards.

-

Quantify the analytes by comparing their peak areas to those of the standard curve.

-

Measurement of S1P Levels by ELISA

Objective: To quantify S1P levels in biological samples using a competitive enzyme-linked immunosorbent assay.

Materials:

-

S1P ELISA kit (commercially available)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Wash buffer

-

Stop solution (e.g., 1N Sulfuric Acid)

-

TMB substrate

Procedure:

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 50 µL of standard or sample to the wells of the S1P-coated microplate.

-

Immediately add 50 µL of biotin-labeled anti-S1P antibody to each well.

-

Incubate for 45 minutes at 37°C.

-

Aspirate and wash the wells 3 times with wash buffer.

-

Add 100 µL of HRP-streptavidin conjugate (SABC) working solution to each well.

-

Incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times with wash buffer.

-

Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Immediately read the absorbance at 450 nm.

-

Calculate the S1P concentration in the samples by comparing their absorbance to the standard curve.

SphK1 Activity Assay

Objective: To measure the enzymatic activity of SphK1 in the presence and absence of an inhibitor.

Materials:

-

Recombinant human SphK1

-

Sphingosine (substrate)

-

[γ-³²P]ATP or a fluorescence-based detection system

-

Reaction buffer (containing MgCl₂, DTT, etc.)

-

TLC plates (for radioactive assay) or fluorescence plate reader

-

Scintillation counter (for radioactive assay)

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing reaction buffer, recombinant SphK1, and the test inhibitor (or vehicle control).

-

Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding HCl.

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the organic phase onto a TLC plate and develop the plate to separate S1P from other lipids.

-

Visualize the radiolabeled S1P spot by autoradiography.

-

Scrape the S1P spot and quantify the radioactivity using a scintillation counter.

-

Calculate SphK1 activity as pmol of S1P formed per unit time per mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and experimental workflows described in this guide.

Caption: The SphK1 signaling pathway and the inhibitory action of this compound.

Caption: General workflow for the measurement of S1P levels.

Caption: Workflow for the radioactive SphK1 activity assay.

Conclusion

The inhibition of SphK1 is a validated and promising therapeutic strategy for a range of diseases, particularly cancer. Potent and selective inhibitors, represented here as this compound, effectively reduce cellular and in vivo levels of the pro-survival lipid S1P, thereby promoting anti-tumorigenic outcomes. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately assess the efficacy of novel SphK1 inhibitors. The continued development and characterization of such inhibitors hold significant potential for advancing new therapeutic options.

References

- 1. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 8. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Basic Research Applications of SphK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Sphingosine Kinase 1 (SphK1) inhibitors, with a focus on the available data for SphK1-IN-1 and other well-characterized selective inhibitors. This document is intended to serve as a resource for researchers in pharmacology, cancer biology, and inflammation, providing key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Sphingosine Kinase 1 (SphK1)

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P)[1][2]. This enzymatic reaction is a key regulatory point in the "sphingolipid rheostat," the balance between pro-death and pro-life sphingolipid metabolites that determines cell fate[3].

Elevated expression and activity of SphK1 are associated with numerous human pathologies, particularly cancer and inflammatory diseases[4][5]. In cancer, SphK1 promotes cell proliferation, survival, migration, and angiogenesis, and contributes to therapeutic resistance[1][3]. In inflammatory conditions, the SphK1/S1P signaling axis mediates the production of pro-inflammatory cytokines and the trafficking of immune cells[6]. Consequently, the targeted inhibition of SphK1 has emerged as a promising therapeutic strategy.

Small molecule inhibitors of SphK1 are invaluable tools for basic research, enabling the elucidation of the physiological and pathological roles of the SphK1/S1P signaling pathway. This guide will focus on the practical application of these inhibitors in a laboratory setting.

Quantitative Data for SphK1 Inhibitors

The potency and selectivity of an inhibitor are critical parameters for its use as a research tool. The following table summarizes the available quantitative data for this compound and other commonly used selective SphK1 inhibitors for comparative purposes.

A Note on this compound Identity: Publicly available data for a compound referred to as "this compound" is inconsistent. A compound from MedChemExpress with this name is cited with an IC50 of 58 nM[7]. However, the same vendor also supplies "this compound (compound 48)", which is linked to a peer-reviewed publication and has a reported IC50 of 4.02 µM for SphK1 ATPase activity[8][9]. Due to this discrepancy, it is crucial for researchers to verify the identity and activity of their specific compound. The table below presents the data for the published "compound 48". For more potent and better-characterized alternatives, researchers are directed to inhibitors such as PF-543 and SK1-I.

| Inhibitor Name | Target(s) | IC50 / Ki | Selectivity | Key Findings |

| This compound (compound 48) | SphK1 | IC50: 4.02 µM (ATPase assay)[8] | Not reported | Identified as an inhibitor of SphK1 with antitumor activity. |

| PF-543 | SphK1 | Ki: 3.6 nM; IC50: 2 nM[10][11] | >100-fold selective for SphK1 over SphK2[10] | Potent, selective, and cell-permeant. Decreases cellular S1P levels.[12] |

| SK1-I (BML-258) | SphK1 | Ki: ~10 µM[13] | Isoenzyme-specific; no activity against SphK2, PKC, and other protein kinases.[13] | Water-soluble, competitive inhibitor. Induces apoptosis in leukemia cells.[13] |

| Amgen-23 | SphK1, SphK2 | IC50: 20 nM (SphK1), 1.6 µM (SphK2)[7] | ~80-fold selective for SphK1 over SphK2 | Potent SphK1 inhibitor. |

| VPC96091 | SphK1, SphK2 | Ki: 0.10 µM (SphK1), 1.50 µM (SphK2)[6][14] | 15-fold selective for SphK1 over SphK2 | Reduces EGF-driven S1P levels and Akt/ERK phosphorylation.[14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for understanding the mechanism of action and practical application of SphK1 inhibitors.

The SphK1 Signaling Pathway

SphK1 is a central node in a complex signaling network. Upon activation by various stimuli such as growth factors (e.g., EGF, PDGF) and cytokines (e.g., TNF-α), SphK1 translocates to the plasma membrane where it converts sphingosine to S1P[15][16]. S1P can then act intracellularly or be exported out of the cell via transporters like ABCC1[5]. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that include the PI3K/Akt and Ras/ERK pathways, which are critical for cell survival and proliferation[1][17].

Caption: The SphK1 signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflow: In Vitro SphK1 Kinase Inhibition Assay

A direct biochemical assay is the first step in characterizing a novel SphK1 inhibitor. The following workflow is based on a radiometric assay, a sensitive and widely used method.

Caption: Workflow for an in vitro radiometric SphK1 kinase inhibition assay.

Experimental Workflow: Cell-Based Assay for SphK1 Inhibition

To assess the effect of a SphK1 inhibitor on cellular processes, a multi-step workflow is employed, often starting with a cell viability assay and followed by mechanistic studies.

Caption: Workflow for assessing the effects of a SphK1 inhibitor in cell-based assays.

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a starting point for the use of SphK1 inhibitors in basic research. It is recommended to optimize these protocols for specific experimental conditions.

In Vitro SphK1 Kinase Activity Assay (Radiometric)

This protocol is adapted from methods described for the characterization of various SphK1 inhibitors[18].

Materials:

-

Recombinant human SphK1

-

Sphingosine (substrate)

-

[γ-33P]ATP or [γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl2, 10 mM NaF, 2 mM DTT)

-

SphK1 inhibitor (e.g., SK1-I, PF-543) dissolved in DMSO

-

Stop solution (e.g., 1 M HCl)

-

Lipid extraction solvent (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

TLC plates (silica gel)

-

TLC mobile phase (e.g., 1-butanol:acetic acid:water)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, recombinant SphK1 (e.g., 30 nM), and the desired concentrations of the SphK1 inhibitor (or DMSO for control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of sphingosine (e.g., 10-25 µM) and [γ-33P]ATP (e.g., 1 µM, ~1 µCi).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 1 M HCl, followed by 800 µL of the lipid extraction solvent.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Spot the resuspended lipids onto a silica TLC plate.

-

Develop the TLC plate using the mobile phase to separate S1P from unreacted sphingosine and ATP.

-

Visualize the radiolabeled S1P spot by autoradiography or a phosphorimager.

-

Quantify the radioactivity of the S1P spot by scraping the silica and counting in a scintillation counter or by densitometry of the phosphorimage.

-

Calculate the percentage of SphK1 inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol is a general method for assessing the effect of a SphK1 inhibitor on the viability of adherent cancer cell lines[19].

Materials:

-

Cancer cell line of interest (e.g., PC-3 prostate cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

SphK1 inhibitor dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the SphK1 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor (or DMSO as a vehicle control).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Cellular Sphingosine-1-Phosphate Levels (LC-MS/MS)

This protocol provides a method for quantifying the intracellular levels of S1P following treatment with a SphK1 inhibitor, adapted from established procedures[20].

Materials:

-

Cultured cells treated with a SphK1 inhibitor

-

Internal standards (e.g., C17-S1P)

-

Methanol

-

Acidic extraction solvent (e.g., 0.1 M HCl)

-

LC-MS/MS system

Procedure:

-

Culture and treat cells with the SphK1 inhibitor for the desired time.

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Lyse the cells and extract the lipids using a modified Bligh and Dyer method under acidic conditions. Add a known amount of the internal standard (C17-S1P) during the extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase and dry it under nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent (e.g., ethanol).

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.

-

Quantify the amount of S1P by comparing its peak area to that of the internal standard.

-

Normalize the S1P levels to total cellular protein or lipid phosphate.

Western Blot Analysis of Downstream Signaling

This protocol allows for the assessment of the effect of SphK1 inhibition on key downstream pro-survival signaling pathways, such as PI3K/Akt and Ras/ERK[17].

Materials:

-

Cultured cells treated with a SphK1 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells and treat with the SphK1 inhibitor for the desired time. It may be necessary to stimulate the cells with a growth factor (e.g., EGF) to activate the pathways of interest.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

In Vivo Applications

General Considerations for In Vivo Studies:

-

Animal Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor efficacy of SphK1 inhibitors[3]. Genetically engineered mouse models, such as SphK1 knockout mice, are invaluable for studying the physiological role of SphK1[21][22].

-

Drug Formulation and Administration: The solubility and stability of the SphK1 inhibitor will determine the appropriate vehicle and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: It is crucial to determine the inhibitor's bioavailability, half-life, and its effect on the target (i.e., S1P levels in blood or tissue) in vivo.

-

Efficacy Endpoints: These may include tumor volume measurements, survival analysis, and histological or immunohistochemical analysis of tumor tissue to assess proliferation, apoptosis, and angiogenesis.

Conclusion

SphK1 inhibitors are powerful tools for dissecting the complex roles of the SphK1/S1P signaling axis in health and disease. While the data for this compound is currently limited and presents some inconsistencies, the methodologies and comparative data for other well-characterized inhibitors like PF-543 and SK1-I provide a solid foundation for researchers entering this field. Careful validation of the specific inhibitor being used is paramount. The protocols and workflows provided in this guide are intended to facilitate the design and execution of robust experiments to further our understanding of SphK1 biology and its potential as a therapeutic target.

References

- 1. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression Profile of Sphingosine Kinase 1 Isoforms in Human Cancer Tissues and Cells: Importance and Clinical Relevance of the Neglected 1b-Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Sphingosine Kinase Activity Is Not Required for Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CCK-8 assay was used to detection cell viability [bio-protocol.org]

- 20. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cyagen.com [cyagen.com]

- 22. Deletion of sphingosine kinase 1 inhibits liver tumorigenesis in diethylnitrosamine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SphK1-IN-1: A Technical Guide to a Potent Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). The SphK1/S1P axis is implicated in a multitude of cellular processes, including proliferation, survival, migration, and inflammation. Its upregulation is a hallmark of various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of SphK1 inhibitors, with a focus on a representative potent and selective inhibitor, PF-543, often used as a tool compound and referred to generically in literature. We will detail the signaling pathways, present key quantitative data for a range of inhibitors, and provide comprehensive experimental protocols for the assays pivotal to their characterization.

Introduction: The Role of SphK1 in Cellular Signaling

Sphingosine kinase 1 is a key regulator of the "sphingolipid rheostat," the balance between the pro-apoptotic precursors sphingosine and ceramide, and the pro-survival product S1P.[1][2] Under normal physiological conditions, SphK1 resides in the cytoplasm and is translocated to the plasma membrane upon activation by various stimuli, including growth factors and cytokines.[3] This translocation is crucial for its function, bringing the enzyme in proximity to its substrate, sphingosine.

The S1P generated by SphK1 can act intracellularly as a second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface in an autocrine or paracrine manner.[3] This "inside-out" signaling triggers downstream pathways that promote cell proliferation, survival, and migration, while inhibiting apoptosis.[2][4] Dysregulation of this pathway, particularly the overexpression of SphK1, is associated with tumor progression, metastasis, and resistance to chemotherapy in numerous cancers.[4]

The SphK1 Signaling Pathway

The signaling cascade initiated by SphK1 activation is complex and intersects with other major signaling networks. A simplified representation of the canonical SphK1 pathway is depicted below.

Discovery and Development of SphK1 Inhibitors

The therapeutic potential of targeting SphK1 has driven extensive drug discovery efforts, leading to the identification of several classes of inhibitors. These range from non-specific lipid-based inhibitors like N,N-dimethylsphingosine (DMS) to highly potent and selective small molecules.

A significant breakthrough in the field was the development of PF-543, a potent and selective SphK1 inhibitor. The discovery of PF-543 involved the molecular combination of two distinct chemotypes identified from high-throughput screening, which resulted in a compound with a two-orders-of-magnitude improvement in potency.

Quantitative Data for Representative SphK1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of several key SphK1 inhibitors.

| Inhibitor | SphK1 Ki (nM) | SphK2 Ki (nM) | SphK1 IC50 (nM) | Selectivity (SphK2/SphK1) | Reference(s) |

| PF-543 | - | - | 2 | >100-fold | [5] |

| SLP7111228 | 48 | >10,000 | - | >208-fold | [6][7] |

| SKI-II | 12,000-40,000 | - | - | Non-selective | [1] |

| Compound 28 | 300 | 6,000 | - | 20-fold | [8] |